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molecular formula C12H11N<br>C6H5-C6H4NH2<br>C12H11N B023562 4-Aminobiphenyl CAS No. 92-67-1

4-Aminobiphenyl

Cat. No. B023562
M. Wt: 169.22 g/mol
InChI Key: DMVOXQPQNTYEKQ-UHFFFAOYSA-N
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Patent
US08084624B2

Procedure details

According to a method described in Bumagin, N. A. and Luzikova, E. V. J. Organometallic Chem. 532, 271-273(1997), 4-aminobiphenyl (18.0 g, 0.1 mol) was synthesized from 4-iode aniline and magnesium phenyl bromide and dissolved in methylene chloride (150 mL). The solution thus obtained was cooled down to 0° C. Into the solution, N-bromosuccinimide (19 g, 0.1 mol) was gradually added and stirred at the room temperature for 12 hours. After the reaction was completed, water (100 mL) was added therein to terminate the reaction. The resultant was extracted with chloroform (50 mL×3) and then washed with water (50 mL×5). The resultant was then dried with anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent. The resultant was purified via column chromatography (silica gel, chloroform/hexane (1:1 (v/v), Rf=0.2), thereby obtaining 3-bromo-4-aminobiphenyl (compound 4) in a form of an orange-tan solid. Then, 3-bromo-4-aminobiphenyl (compound 4) was recrystallized using hexane, thereby obtaining an orange-tan needle-like crystal (17.7 g, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium phenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(Br)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Mg].BrN1C(=O)CCC1=O.O>C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
magnesium phenyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)Br.[Mg]
Step Two
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at the room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted with chloroform (50 mL×3)
WASH
Type
WASH
Details
washed with water (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was then dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resultant was purified via column chromatography (silica gel, chloroform/hexane (1:1 (v/v), Rf=0.2)
CUSTOM
Type
CUSTOM
Details
Then, 3-bromo-4-aminobiphenyl (compound 4) was recrystallized

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mol
AMOUNT: MASS 18 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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